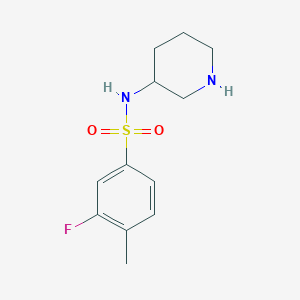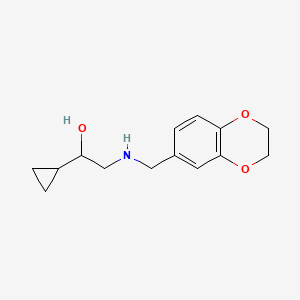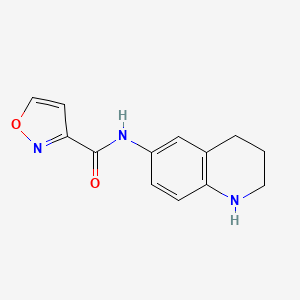
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as FMPB and is a sulfonamide derivative that has a piperidine ring attached to a benzene ring.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide is not fully understood. However, it has been reported that FMPB can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX can lead to a decrease in pH, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide are not well characterized. However, it has been reported that FMPB can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX can lead to a decrease in pH, which can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide in lab experiments is its potential as a tool compound to study the function of certain proteins and enzymes. Another advantage is its potential as an anticancer agent. However, one limitation of using FMPB in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide. One direction is to study its potential as an anticancer agent in vivo. Another direction is to investigate its potential as an inhibitor of other carbonic anhydrase isoforms. Additionally, the development of more potent and selective analogs of FMPB can be explored. Finally, the use of FMPB as a tool compound to study the function of other proteins and enzymes can be investigated.
Conclusion:
In conclusion, 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide is a chemical compound with potential applications in various research fields. The synthesis of FMPB is straightforward, and its mechanism of action involves the inhibition of carbonic anhydrase IX. The biochemical and physiological effects of FMPB are not well characterized, but it has potential as an anticancer agent. The use of FMPB as a tool compound to study the function of certain proteins and enzymes can also be explored. Finally, there are several future directions for the research on FMPB, including its potential as an inhibitor of other carbonic anhydrase isoforms and the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide has potential applications in various research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound can be used as a tool compound to study the function of certain proteins and enzymes. It has been reported that FMPB can inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Therefore, FMPB can be used as a potential anticancer agent.
Propiedades
IUPAC Name |
3-fluoro-4-methyl-N-piperidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-4-5-11(7-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h4-5,7,10,14-15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMPOZMYBJRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCNC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)



![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)